molecular formula C14H14Br2N2O6 B6288559 Mal(Br2)-Aca-OSu CAS No. 2389064-41-7

Mal(Br2)-Aca-OSu

Cat. No.: B6288559
CAS No.: 2389064-41-7
M. Wt: 466.08 g/mol
InChI Key: XQPDBTBEBDUMLN-UHFFFAOYSA-N
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Description

Mal(Br2)-Aca-OSu is a synthetic compound that combines a maleimide group, a dibrominated acetyl group, and an N-hydroxysuccinimide ester. This compound is often used in bioconjugation and chemical biology for its ability to form stable linkages with thiol groups on proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal(Br2)-Aca-OSu typically involves multiple steps:

    Bromination of Acetyl Group: The acetyl group is brominated using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination.

    Formation of Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with ammonia or primary amines, followed by dehydration.

    Coupling with N-Hydroxysuccinimide: The final step involves coupling the dibrominated acetyl group and the maleimide group with N-hydroxysuccinimide (OSu) using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial bromine sources and large reactors.

    Efficient purification: Employing techniques like recrystallization and chromatography to ensure high purity.

    Automated synthesis: Utilizing automated systems to control reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Mal(Br2)-Aca-OSu undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol groups.

    Hydrolysis: The N-hydroxysuccinimide ester can hydrolyze in the presence of water.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols in polar solvents.

    Addition: Thiol-containing compounds in aqueous or organic solvents.

    Hydrolysis: Aqueous conditions with mild acids or bases.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Addition: Formation of stable thioether linkages.

    Hydrolysis: Formation of maleimide-acetyl derivatives and N-hydroxysuccinimide.

Scientific Research Applications

Mal(Br2)-Aca-OSu is widely used in scientific research:

    Bioconjugation: For labeling proteins and peptides with fluorescent dyes or other tags.

    Drug Delivery: As a linker in drug conjugates for targeted delivery.

    Protein Engineering: For site-specific modification of proteins.

    Chemical Biology: In studying protein-protein interactions and cellular processes.

Mechanism of Action

The mechanism of action of Mal(Br2)-Aca-OSu involves:

    Thiol Reactivity: The maleimide group reacts with thiol groups on proteins to form stable thioether bonds.

    Bromine Reactivity: The bromine atoms can undergo substitution reactions, allowing further functionalization.

    N-Hydroxysuccinimide Ester Reactivity: Facilitates the formation of amide bonds with primary amines.

Comparison with Similar Compounds

Similar Compounds

    Mal-Aca-OSu: Lacks the bromine atoms, making it less reactive in substitution reactions.

    Mal(Cl2)-Aca-OSu: Contains chlorine instead of bromine, which affects its reactivity and stability.

    Mal(Br2)-Aca-NHS: Uses N-hydroxysuccinimide instead of N-hydroxysuccinimide ester, altering its hydrolysis rate.

Uniqueness

Mal(Br2)-Aca-OSu is unique due to its:

    Enhanced Reactivity: The presence of bromine atoms increases its reactivity in substitution reactions.

    Versatility: Combines multiple reactive groups, making it suitable for diverse applications in bioconjugation and chemical biology.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDBTBEBDUMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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